CRTh2 Receptor Antagonist Potency: IC50 = 31 nM in Human CHO Cell cAMP Assay
2-(2-Bromo-6-methylphenoxy)acetic acid exhibits antagonist activity against the human CRTh2 (DP2, GPR44) receptor with an IC50 of 31 nM, measured via inhibition of cAMP accumulation in CHO cells recombinantly expressing the human receptor [1]. This places the compound in a potency range comparable to optimized lead compounds within the 2-cycloalkyl phenoxyacetic acid CRTh2 antagonist series, where the phenoxyacetic acid scaffold was identified via high-throughput screening as a novel CRTh2 antagonist chemotype [2]. By comparison, many 2,4-disubstituted phenoxyacetic acid CRTh2 antagonists reported in the QSAR literature span a broader potency range, with numerous analogs exhibiting IC50 values exceeding 100 nM, indicating that the 2-bromo-6-methyl monosubstitution pattern can achieve meaningful target engagement without requiring a second aryl substituent [3].
| Evidence Dimension | CRTh2 (DP2) receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 31 nM (CHO cells, cAMP accumulation assay) |
| Comparator Or Baseline | Multiple 2,4-disubstituted phenoxyacetic acid CRTh2 antagonists reported with IC50 > 100 nM in the QSAR training set (Chemical Papers, 2009) |
| Quantified Difference | Target compound is at least ~3.2-fold more potent than the >100 nM analogs; falls within the active range of the series (R = 0.904 QSAR model) |
| Conditions | Human CRTh2 receptor expressed in CHO cells; cAMP accumulation as readout; ChEMBL assay ID: CHEMBL1051072 |
Why This Matters
For procurement decisions in CRTh2-targeted drug discovery programs, the 31 nM IC50 benchmark allows direct comparison against in-house screening data and provides a validated starting point for further optimization without the confounding influence of a second aryl substituent.
- [1] BindingDB Ki Summary, Entry ID 50030480, ChEMBL_582698 (CHEMBL1051072). Ligand: BDBM50296847; Target: Prostaglandin D2 receptor 2 (CRTh2); IC50 = 31 ± n/a nM; Meas. Tech.: Antagonist activity against human CRTh2 receptor expressed in CHO cells assessed as effect on cAMP accumulation. Citation: Sandham, D. A. et al., Bioorg. Med. Chem. Lett. 2007. View Source
- [2] Sandham, D. A.; Aldcroft, C.; Baettig, U.; et al. 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorg. Med. Chem. Lett. 2007, 17 (15), 4347–4350. PMID: 17531480. View Source
- [3] Mourya, V.; Jain, A.; Agrawal, R.; et al. QSAR study of 2,4-disubstituted phenoxyacetic acid derivatives as CRTh2 receptor antagonists. Chemical Papers 2009, 63 (4), 464–470. DOI: 10.2478/s11696-009-0030-x. View Source
